molecular formula C15H12FN3O2 B11794731 5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11794731
M. Wt: 285.27 g/mol
InChI Key: GJVUKWHXJXBXSS-UHFFFAOYSA-N
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Description

5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrazine ring, and the presence of an aldehyde group at the 3-position. The compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Formation of the Pyrazine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable dihalide or diester to form the pyrazine ring.

    Introduction of the Aldehyde Group: The final step involves the introduction of the aldehyde group at the 3-position of the pyrazolopyrazine ring. This can be achieved through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: 5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

    Reduction: 5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-(3-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
  • 5-Ethyl-2-(3-bromophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
  • 5-Ethyl-2-(3-methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Uniqueness

The presence of the fluorophenyl group in 5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

5-ethyl-2-(3-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C15H12FN3O2/c1-2-18-6-7-19-14(15(18)21)12(9-20)13(17-19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3

InChI Key

GJVUKWHXJXBXSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN2C(=C(C(=N2)C3=CC(=CC=C3)F)C=O)C1=O

Origin of Product

United States

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